3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-10-7-20-12(17)15(10)6-5-13-11-8-3-1-2-4-9(8)21(18,19)14-11/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNJEJMTYPINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136279 | |
| Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510737-48-1 | |
| Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510737-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzothiazole Ring Formation
The 1,2-benzothiazole 1,1-dioxide scaffold is synthesized via cyclization of 2-nitrobenzenesulfonamide (Fig. 1A). Reduction of the nitro group using hydrogenation (H₂/Pd-C) yields 2-aminobenzenesulfonamide , which undergoes cyclization with thiophosgene (CSCl₂) in anhydrous dichloromethane to form the benzothiazole ring. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the sulfone group at positions 1 and 2.
Key reaction conditions :
- Cyclization : 0°C, 12 h, under nitrogen.
- Oxidation : 60°C, 6 h, stirring.
Analytical Validation
- ¹H NMR (DMSO-d₆): δ 7.82–7.75 (m, 2H, aromatic), 7.51–7.45 (m, 2H, aromatic), 5.21 (s, 2H, NH₂).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1620 cm⁻¹ (C=N).
Preparation of 2-[(1,1-Dioxido-1,2-Benzothiazol-3-yl)Amino]Ethyl Bromide
Alkylation of 3-Amino-1,2-benzothiazole 1,1-Dioxide
The amine reacts with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (Fig. 1B). Selective substitution at the primary amine yields the mono-brominated intermediate.
Reaction parameters :
- Molar ratio : 1:1.2 (amine:dibromoethane).
- Temperature : 50°C, 8 h.
- Yield : 78% (isolated via silica gel chromatography).
Spectroscopic Confirmation
- ¹³C NMR (CDCl₃): δ 48.9 (CH₂Br), 154.2 (C=N), 128–135 (aromatic carbons).
- LC-MS : m/z 319.98 [M+H]⁺ (calc. 320.02).
Alkylation of Thiazolidine-2,4-dione
Nucleophilic Substitution
Thiazolidine-2,4-dione undergoes alkylation with the bromoethyl intermediate in acetonitrile using sodium hydride (NaH) as a base (Fig. 1C). The reaction proceeds via deprotonation of the TZD nitrogen, followed by nucleophilic attack on the ethyl bromide.
Optimized conditions :
- Solvent : Anhydrous acetonitrile.
- Base : NaH (1.5 equiv), 0°C to room temperature.
- Time : 12 h.
- Yield : 65% (recrystallized from ethanol).
Characterization of Final Product
- Melting point : 214–216°C (decomp.).
- ¹H NMR (DMSO-d₆): δ 12.31 (s, 1H, NH), 7.66 (s, 1H, CH), 7.43–7.38 (m, 4H, aromatic), 4.21 (t, J = 6.0 Hz, 2H, NCH₂), 3.52 (t, J = 6.0 Hz, 2H, CH₂N).
- HRMS : m/z 396.04 [M+H]⁺ (calc. 396.08).
Alternative Synthetic Routes
Mitsunobu Coupling
A secondary approach employs Mitsunobu conditions to couple 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol with TZD using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids halogenated intermediates but requires higher stoichiometric reagents.
Comparative data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Alkylation | 65 | 98.5 |
| Mitsunobu | 58 | 97.2 |
Green Chemistry Approaches
Recent advancements in deep eutectic solvents (DES) demonstrate potential for solvent-free alkylation. A choline chloride:urea DES facilitates the reaction at 80°C with comparable yields (62%).
Mechanistic Insights
The alkylation proceeds via an Sₙ2 mechanism , where the deprotonated TZD nitrogen attacks the electrophilic carbon of the ethyl bromide. Steric hindrance from the benzothiazole sulfonamide group necessitates prolonged reaction times to ensure complete conversion.
Scalability and Industrial Considerations
Pilot-Scale Production
Kilogram-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 3-Amino-1,2-benzothiazole 1,1-dioxide | 420 |
| 1,2-Dibromoethane | 180 |
| TZD | 310 |
Chemical Reactions Analysis
Types of Reactions
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related derivatives:
Key Observations :
- Thiazolidine-2,4-dione vs.
- Linker Flexibility: The ethylamino group in the target compound may confer better conformational adaptability than rigid spacers (e.g., propanoyl or triazole-methylthio groups in analogs), influencing pharmacokinetics .
- Benzothiazole Sulfone vs. Benzothiazole : The 1,1-dioxido modification enhances electrophilicity, which could improve interactions with cysteine residues in enzyme active sites (e.g., MMPs) .
Pharmacological and Physicochemical Properties
Notable Trends:
- Bulkier substituents (e.g., triazole-quinoline) reduce solubility but improve antimicrobial potency .
- The target compound’s intermediate LogP balances membrane permeability and aqueous solubility, making it a promising candidate for further optimization .
Biological Activity
Introduction
The compound 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of thiazolidine derivatives often involves multi-step reactions including condensation and cyclization processes. For instance, the compound can be synthesized via the reaction of benzothiazole derivatives with thiazolidine precursors under specific catalytic conditions. Various synthetic pathways have been reported in literature that highlight the versatility of this compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. In a study evaluating various 1,3-thiazolidin-4-one derivatives, it was found that these compounds displayed better antimicrobial effects than conventional drugs such as ampicillin and ketoconazole. The tested compounds showed activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 9a | 250 | Antimicrobial |
| 12a | 100 | Antimicrobial |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidine derivatives has also been documented. For example, compounds were evaluated using the carrageenan-induced paw edema model in mice. The results indicated significant inhibition of inflammation markers, suggesting that these compounds may serve as dual anti-inflammatory and antimicrobial agents .
Kv1.3 Inhibition
Recent studies have highlighted the inhibitory effects of benzothiazole derivatives on Kv1.3 potassium channels. The compound in focus has shown comparable potency to known Kv1.3 inhibitors like PAP-1 in vitro. This suggests a potential role in treating autoimmune diseases by modulating potassium channel activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies have indicated that substituents on the benzothiazole ring significantly influence the biological activity of these compounds. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups tend to improve antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolidine derivatives were tested against various microbial strains. The results demonstrated that certain derivatives exhibited MIC values lower than those of established antibiotics, indicating their potential as effective antimicrobial agents.
Case Study 2: Inhibition of Inflammatory Response
In another study focusing on anti-inflammatory properties, a selected derivative was administered to mice subjected to inflammation-inducing agents. Results showed a marked reduction in paw swelling compared to control groups, affirming its therapeutic potential in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. For example, thiazolidine-2,4-dione derivatives are often prepared by reacting hydrazides with sulphanylacetic acid under nitrogen atmosphere, followed by refluxing in dry toluene for 48 hours. Post-reaction steps include solvent evaporation, extraction with Na₂CO₃, and purification via silica gel column chromatography . Another approach involves acid-catalyzed cyclization of thiourea intermediates derived from aryl isothiocyanates and benzothiazolyl amines .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Comprehensive characterization requires FTIR for functional group analysis (e.g., C=O stretching in thiazolidinedione at ~1750 cm⁻¹), NMR (¹H/¹³C) for regiochemical confirmation, and ESI-MS for molecular weight validation. Elemental analysis ensures purity, while X-ray crystallography resolves stereochemical ambiguities. Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
Q. What mechanisms underlie the biological activity of this benzothiazole-thiazolidinedione hybrid?
- Methodological Answer : The compound’s bioactivity (e.g., antimicrobial, anticancer) likely stems from its dual pharmacophores. The benzothiazole moiety interacts with cellular targets via π-π stacking and hydrogen bonding, while the thiazolidinedione ring modulates redox signaling. In vitro assays (e.g., MTT for cytotoxicity) combined with molecular docking against enzymes like MMPs or kinases can validate mechanistic hypotheses .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) and machine learning-driven reaction path searches can identify optimal catalysts, solvents, and temperatures. For instance, ICReDD’s workflow integrates quantum mechanics with experimental feedback to reduce trial-and-error steps. This approach has been used to refine cyclization steps in benzothiazole derivatives, improving yields by 20–30% .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
- Methodological Answer : Discrepancies in NMR signals may arise from dynamic exchange processes or impurities. Variable-temperature NMR experiments can distinguish between conformational equilibria and artifacts. For complex splitting, 2D techniques (COSY, HSQC) clarify coupling networks. Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian) adds robustness .
Q. What strategies address low yield in the final cyclization step?
- Methodological Answer : Low yields often result from competing side reactions. Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables like acid strength, temperature, and reaction time. For example, optimizing HCl concentration during acid-catalyzed cyclization of thioureas to oxadiazinanes increased yields from 45% to 72% in related compounds .
Q. How does the compound’s metal complexation alter its bioactivity?
- Methodological Answer : Coordination with metal ions (e.g., Cu²⁺, Zn²⁺) enhances bioactivity by improving membrane permeability or redox cycling. Synthesis of metal complexes involves refluxing the ligand with metal salts in ethanol. Characterization via UV-Vis (d-d transitions) and EPR confirms coordination geometry. Comparative bioassays (e.g., antimicrobial zones of inhibition) reveal enhanced efficacy in complexes vs. free ligands .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
